molecular formula C13H18ClNO4 B3752398 butyl (4-chloro-2,5-dimethoxyphenyl)carbamate

butyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Cat. No.: B3752398
M. Wt: 287.74 g/mol
InChI Key: LSNAWKABVSRULD-UHFFFAOYSA-N
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Description

The compound “butyl (4-chloro-2,5-dimethoxyphenyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen .


Synthesis Analysis

Carbamates can be synthesized through the reaction of amines with carbon dioxide and halides . This is a three-component coupling process that can be carried out in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times .


Molecular Structure Analysis

The molecular structure of this compound would include a carbamate group (-O-CO-NH-) attached to a butyl group and a phenyl ring. The phenyl ring would have chlorine and methoxy (-O-CH3) substituents at the 4 and 2,5 positions, respectively .


Chemical Reactions Analysis

Reactions of carbamates typically involve the carbamate group. For example, carbamates can undergo the Hofmann rearrangement, a process that rearranges an amide to an amine with one fewer carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carbamate group, chlorine, and methoxy groups in this compound could influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its application. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

The safety and hazards of a specific compound depend on its properties. In general, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, if this compound has unique reactivity or biological activity, it could be studied further for potential use in chemical synthesis or as a pharmaceutical .

Properties

IUPAC Name

butyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4/c1-4-5-6-19-13(16)15-10-8-11(17-2)9(14)7-12(10)18-3/h7-8H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNAWKABVSRULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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